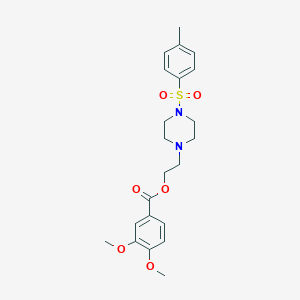

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-17-4-7-19(8-5-17)31(26,27)24-12-10-23(11-13-24)14-15-30-22(25)18-6-9-20(28-2)21(16-18)29-3/h4-9,16H,10-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYUPVRFDUAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine with tosyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of novel therapeutic agents. Its piperazine core is associated with various pharmacological activities, making it a candidate for developing drugs targeting neurological disorders and other conditions.

Potential Therapeutic Targets

- Neurological Disorders : The compound may interact with neurotransmitter systems, offering potential benefits in treating conditions like anxiety and depression.

- Cancer Research : Due to its structural features, it could be investigated for its ability to inhibit cancer cell proliferation or modulate tumor microenvironments.

Biological Studies

Research into the biological interactions of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate has revealed its potential to engage with various biological targets:

Pharmaceutical Research

The compound serves as a lead structure for developing new drugs. Its synthesis can be optimized to enhance yield and purity, facilitating the production of derivatives with improved pharmacological profiles.

Industrial Applications

Beyond medicinal uses, 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate can be valuable in industrial chemistry:

- Synthesis of Specialty Chemicals : It may be used as an intermediate in producing various chemical entities.

- Research and Development : The compound's versatility allows for its application in developing new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and tosyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of 3,4-Dimethoxybenzoate Esters

Table 1: Key Structural and Physicochemical Comparisons

Analysis of Substituent Effects

Piperazine Derivatives: The target compound’s tosylpiperazine group contrasts with Mebeverine’s butyl-ethylamino chain. Piperazine moieties often enhance blood-brain barrier penetration, suggesting CNS-targeted activity, whereas Mebeverine’s aliphatic chain favors peripheral action (e.g., gastrointestinal smooth muscle relaxation) .

Aromatic Substituents :

- Compounds with heterocyclic substituents (e.g., furan in ) exhibit altered electronic profiles compared to dimethoxybenzoate esters. Electron-withdrawing groups (e.g., tosyl) may reduce metabolic hydrolysis of the ester bond, extending half-life .

Ester Linkers :

Pharmacological and Physicochemical Properties

- Solubility : The tosyl group in the target compound enhances water solubility compared to simple esters like ethyl 3,4-dimethoxybenzoate, which is more lipophilic .

- Metabolic Stability : Piperazine derivatives are prone to N-dealkylation, whereas Mebeverine’s secondary amine may undergo slower metabolism. The 3,4-dimethoxybenzoate group in both compounds resists esterase hydrolysis, prolonging activity .

Biologische Aktivität

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate, with the CAS number 868146-13-8, is a synthetic compound characterized by its unique structure that includes a tosylpiperazine moiety and an ester derived from 3,4-dimethoxybenzoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

- Molecular Formula: C22H28N2O6S

- Molecular Weight: 448.5 g/mol

- IUPAC Name: 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 3,4-dimethoxybenzoate

-

Structural Representation:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperazine ring and the tosyl group enhances its binding affinity to these targets, which may modulate their activity and lead to therapeutic effects.

Biological Activity Overview

Research indicates that 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate exhibits several biological activities:

- Neuropharmacological Effects: Preliminary studies suggest potential neuroprotective properties, possibly through inhibition of specific neurotransmitter receptors or modulation of neuronal signaling pathways.

- Antidepressant Activity: Some derivatives of piperazine compounds have shown promise in treating depression by acting on serotonin receptors. Similar mechanisms might be explored for this compound.

- Antitumor Activity: Investigations into related piperazine derivatives indicate potential cytotoxic effects against various cancer cell lines, warranting further exploration into the antitumor efficacy of this compound.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Neuroprotective Study | In vitro assays demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. |

| Antidepressant Potential | Animal studies indicated that administration of the compound led to a significant reduction in depressive-like behaviors in models subjected to chronic stress. |

| Cytotoxicity Assay | The compound exhibited dose-dependent cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as an anticancer agent. |

Comparison with Related Compounds

To better understand its biological activity, it is useful to compare this compound with similar piperazine derivatives known for their pharmacological effects.

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor | Used in cognitive enhancement research. |

| Mebeverine | Antispasmodic agent | Commonly used for gastrointestinal disorders. |

Q & A

Q. Basic

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹; sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ .

- NMR :

- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z calculated for C₂₃H₂₈N₂O₆S: ~484.6) .

What strategies are recommended for optimizing the yield of the tosylation step in the synthesis?

Q. Advanced

- Temperature Control : Maintain 0–5°C during tosyl chloride addition to minimize side reactions (e.g., over-tosylation) .

- Scavenging Bases : Use excess triethylamine or DMAP to neutralize HCl and prevent acid-catalyzed decomposition.

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) or in situ FTIR for sulfonyl group formation.

- Purification : Employ flash chromatography with gradient elution to separate mono-tosylated product from di-tosylated byproducts.

How can researchers determine the purity of this compound, and what are the common impurities encountered?

Q. Basic

- HPLC Analysis : Use a C18 column with mobile phase methanol/sodium acetate buffer (65:35, pH 4.6) at 254 nm .

- Common Impurities :

- Unreacted 3,4-dimethoxybenzoic acid (retention time ~3.2 min).

- Detosylated piperazine derivatives (e.g., free piperazine or N-ethylpiperazine) .

- Melting Point : Compare observed mp with literature values (e.g., analogous esters melt at 187–190°C) .

What experimental approaches are used to investigate the potential pharmacological activity of this compound?

Q. Advanced

- In Vitro Assays : Test smooth muscle relaxation using isolated rat ileum or tracheal tissue, measuring EC₅₀ values against carbachol-induced contractions .

- Receptor Binding Studies : Screen for affinity at muscarinic (M3) or adrenergic receptors using radiolabeled ligands (e.g., [³H]-N-methylscopolamine).

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH), monitoring parent compound degradation via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.